2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride
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Overview
Description
2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The pyrazole ring is then introduced to the pyridine ring through a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(1H-pyrazol-3-yl)pyridine
- 5-fluoro-2-(1H-pyrazol-3-yl)pyridine
- 2-chloro-5-(1H-pyrazol-3-yl)pyridine
Uniqueness
2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride is unique due to the specific positioning of the fluorine atom and the pyrazole ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-fluoro-5-(1H-pyrazol-5-yl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3.ClH/c9-8-2-1-6(5-10-8)7-3-4-11-12-7;/h1-5H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUAUMFUAZFLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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